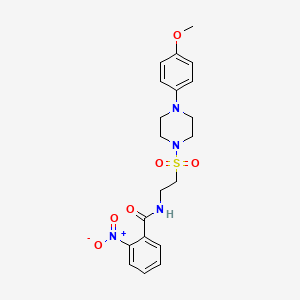

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nitro Group Reduction

The 2-nitrobenzamide moiety undergoes catalytic hydrogenation or chemical reduction to yield primary amines. This reaction is critical for generating bioactive intermediates.

Conditions & Reagents

-

Catalytic Hydrogenation : H₂ gas (1–3 atm) with palladium-on-carbon (Pd/C) in ethanol at 25–50°C.

-

Chemical Reduction : Tin(II) chloride (SnCl₂) in HCl or Fe/HCl mixtures under reflux.

Product :

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-aminobenzamide.

Applications :

The reduced amine serves as a precursor for synthesizing derivatives with enhanced receptor-binding affinity, particularly for neurological targets .

Sulfonyl Group Reactions

The sulfonamide linker participates in nucleophilic substitutions and redox transformations.

a. Nucleophilic Substitution

Reagents :

-

Primary/secondary amines (e.g., morpholine, piperidine) in DCM with TEA .

Product :

Replacement of the sulfonamide ethyl group with alternative nucleophiles, modifying solubility and target selectivity .

b. Reduction

Reagents :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C.

Product :

Sulfinic acid derivatives, though this pathway is less common due to competing nitro group reactivity.

Amide Hydrolysis

The benzamide bond is hydrolyzed under acidic or basic conditions to generate carboxylic acids or amines.

Conditions :

-

Acidic : 6M HCl, reflux (110°C, 12–24 hrs).

-

Basic : NaOH (2M) in ethanol/water (1:1), 60°C.

Products :

-

2-Nitrobenzoic acid and N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)amine.

Applications :

Hydrolysis studies confirm structural stability in physiological environments, informing drug design.

Electrophilic Aromatic Substitution

The electron-deficient nitrobenzamide ring undergoes selective substitution at the meta position.

Reactions :

| Reagent | Conditions | Product

Aplicaciones Científicas De Investigación

1. Antitumor Properties

Recent studies have indicated that N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide exhibits significant antitumor activity. In vitro assays have shown that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, positioning it as a potential candidate for cancer therapy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates effectiveness against several pathogenic bacteria and fungi, suggesting its potential use in treating infections caused by resistant strains .

Case Study 1: Antitumor Activity in Cell Lines

A study conducted on various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) demonstrated that this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects at low concentrations, highlighting its potential as an antimicrobial agent .

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 5.0 | |

| Antitumor | HCT-116 | 3.5 | |

| Antimicrobial | S. aureus | 12.0 | |

| Antimicrobial | E. coli | 15.0 |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic Substitution | Piperazine derivatives |

| 2 | Sulfonation | Sulfonic acid derivatives |

| 3 | Nitro Substitution | Nitrobenzene derivatives |

Mecanismo De Acción

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain. This action helps in ameliorating cognitive deficits associated with Alzheimer’s disease . The compound also exhibits neuroprotective effects by preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Trazodone: An arylpiperazine-based compound used as an antidepressant.

Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

Urapidil: A piperazine derivative used as an antihypertensive agent.

Uniqueness

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is unique due to its dual action as an acetylcholinesterase inhibitor and neuroprotective agent. This dual functionality makes it a promising candidate for the treatment of neurological disorders, particularly Alzheimer’s disease .

Actividad Biológica

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by a complex structure that includes a piperazine ring and a nitrobenzamide moiety. Its molecular formula is C14H23N3O5S with a molecular weight of 377.47 g/mol. The presence of the methoxyphenyl group and sulfonyl linkage contributes to its biological properties.

This compound has been investigated primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . Studies have shown that it can mitigate neuronal damage in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer’s disease and other cognitive disorders .

Antidepressant Activity

In addition to its neuroprotective effects, this compound has been explored for antidepressant activity . Animal studies demonstrate that it may influence serotonin receptors, which are crucial in mood regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits acetylcholinesterase with an IC50 value indicative of its potency in blocking this enzyme's activity .

In Vivo Studies

Animal models have shown promising results regarding the compound's efficacy in improving cognitive deficits associated with neurodegenerative conditions. For instance, administration of the compound resulted in enhanced memory retention in rodent models subjected to cognitive impairment protocols .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known compounds:

| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Areas |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibition | 0.95 | Alzheimer's, Depression |

| Donepezil | Acetylcholinesterase Inhibition | 0.07 | Alzheimer's |

| Sertraline | Selective Serotonin Reuptake Inhibitor | 0.5 | Depression |

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S/c1-30-17-8-6-16(7-9-17)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)18-4-2-3-5-19(18)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXCZUAOACZVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.